molecular formula C16H26N2O15P2 B1195181 2'-Deoxy-thymidine-beta-L-rhamnose CAS No. 2147-59-3

2'-Deoxy-thymidine-beta-L-rhamnose

Cat. No. B1195181
CAS RN: 2147-59-3
M. Wt: 548.33 g/mol
InChI Key: ZOSQFDVXNQFKBY-CGAXJHMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-thymidine-beta-L-rhamnose is a pyrimidine nucleotide sugar. It is a type of pyrimidine nucleotide that is bound to a saccharide derivative through the terminal phosphate group . It is also known by other names such as β-L-Thymidine, 1- (2-Deoxy-β-L-erythro-pentofuranosyl)-5-methyl-2,4 (1H,3H)-Pyrimidinedione, 2′-Deoxy-L-thymidine, Epavudine, L-Thymidine, NV 02B, Sebivo .


Synthesis Analysis

The synthesis of 2’-Deoxy-thymidine-beta-L-rhamnose involves several enzymes. The recombinant enzymes, Ss-RmlA (glucose-1-phosphate thymidylyltransferase), Ss-RmlB (dTDP-D-glucose 4,6-dehydratase), Ss-RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase), and Ss-RmlD (dTDP-4-keto-rhamnose reductase), were confirmed to catalyze the sequential formation of dTDP-L-rhamnose from deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (Glc-1-P) .


Molecular Structure Analysis

The molecular structure of 2’-Deoxy-thymidine-beta-L-rhamnose is represented by the empirical formula C10H14N2O5 . It has a molecular weight of 242.23 .


Chemical Reactions Analysis

The chemical reactions involving 2’-Deoxy-thymidine-beta-L-rhamnose are catalyzed by enzymes such as dTDP-4-dehydrorhamnose reductase and glucose-1-phosphate thymidylyltransferase . These enzymes are involved in the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield dTDP-L-rhamnose .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxy-thymidine-beta-L-rhamnose are represented by its empirical formula C10H14N2O5 and its molecular weight of 242.23 .

Scientific Research Applications

  • Biosynthetic Pathway and Drug Design : The synthesis of dTDP-L-rhamnose is crucial for the formation of cell walls in many microorganisms. The enzyme glucose-1-phosphate thymidylyltransferase (RmlA), involved in the first step of this pathway, is a target for designing novel drugs against pathogenic bacteria (Blankenfeldt et al., 2000).

  • Role in Surface Glycoconjugates of Bacteria : dTDP-L-rhamnose is essential for assembling surface glycoconjugates in various bacterial pathogens, making this biosynthetic pathway a potential therapeutic target. Its final reactions are crucial for understanding the complete process (Graninger et al., 1999).

  • Nanomolar Inhibitors for Bacterial Treatment : Allosteric inhibitors of the enzyme RmlA from Pseudomonas aeruginosa, which is part of the L-rhamnose biosynthetic pathway, have been identified. These inhibitors show potential in treating infections caused by Mycobacterium tuberculosis and other bacteria (Alphey et al., 2013).

  • Biosynthesis in Algae : A study of Prymnesium parvum, a microalga, revealed the presence of an RmlC/D fusion protein, involved in the biosynthesis of NDP-β-L-rhamnose, highlighting the significance of this pathway in microalgae and its potential evolutionary routes (Wagstaff et al., 2019).

  • One-Pot Enzymatic Synthesis : A novel one-pot four-enzyme system was developed for the synthesis of dTDP-L-rhamnose, demonstrating an efficient method for producing this important sugar nucleotide, which is significant for the development of pharmaceuticals (Yang et al., 2021).

Safety And Hazards

While specific safety and hazard information for 2’-Deoxy-thymidine-beta-L-rhamnose is not available, it is generally recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and not release it into the environment .

properties

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQFDVXNQFKBY-CGAXJHMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175752
Record name Thymidine diphosphate rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxythymidine diphosphate-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2'-Deoxy-thymidine-beta-L-rhamnose

CAS RN

2147-59-3
Record name Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2147-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine diphosphate rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-thymidine-beta-L-rhamnose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymidine diphosphate rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxythymidine diphosphate-L-rhamnose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-thymidine-beta-L-rhamnose
Reactant of Route 2
2'-Deoxy-thymidine-beta-L-rhamnose
Reactant of Route 3
Reactant of Route 3
2'-Deoxy-thymidine-beta-L-rhamnose
Reactant of Route 4
2'-Deoxy-thymidine-beta-L-rhamnose
Reactant of Route 5
2'-Deoxy-thymidine-beta-L-rhamnose
Reactant of Route 6
2'-Deoxy-thymidine-beta-L-rhamnose

Citations

For This Compound
5
Citations
HA Dar, T Zaheer, N Ullah, SM Bakhtiar, T Zhang… - Antibiotics, 2020 - mdpi.com
… -glucose, uridine diphosphate glucose, 2′-deoxy-thymidine-beta-l-rhamnose, thymidine-5′-… Meanwhile, 2′-deoxy-thymidine-beta-l-rhamnose ligand exhibited docked energy of −9.1 …
Number of citations: 14 www.mdpi.com
A Passi, NK Rajput, DJ Wild… - Journal of …, 2018 - jcheminf.biomedcentral.com
… -Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester), DB04170 (4-bromo-3-hydroxy-3-methyl butyl diphosphate), DB02594 (2′-Deoxycytidine), DB03723 (2′-Deoxy-Thymidine-Beta-L-Rhamnose…
Number of citations: 21 jcheminf.biomedcentral.com
G Iván, Z Szabadka, V Grolmusz - researchgate.net
By screening all the ligand binding sites in the Protein Data Bank, we have found that while it is geometrically possible that a loop, formed from a protein-chain with residues ZYX would" …
Number of citations: 4 www.researchgate.net
G Iván, Z Szabadka, V Grolmusz - Journal of Bioinformatics and …, 2009 - World Scientific
By screening all the ligand binding sites in the Protein Data Bank, we have found that while it is geometrically possible that a loop, formed from a protein chain with residues ZYX, would "…
Number of citations: 1 www.worldscientific.com
TC Merigueti - 2018 - arca.fiocruz.br
Infecções relacionadas à assistência à saúde (IRAS) é um grave problema de saúde pública. Elas podem estar associadas à morbidade e mortalidade e são responsáveis pelos …
Number of citations: 1 www.arca.fiocruz.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.